molecular formula C9H6OS2 B1330775 2,2'-Bithiophene-5-carbaldehyde CAS No. 3779-27-9

2,2'-Bithiophene-5-carbaldehyde

Cat. No. B1330775
Key on ui cas rn: 3779-27-9
M. Wt: 194.3 g/mol
InChI Key: FYBWRAXKYXTOQC-UHFFFAOYSA-N
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Patent
US05753692

Procedure details

250 ml of DMF in 1 liter flask was added 50.2 ml of POCl3 and stirred for 1 hour at 0° C. to form a complex. 83 g of 2,2'-bithiophene was dissolved in 200 ml of DMF and then added into the complex. After the solution was stirred at 10° C. for 0.5 hour, then the temperature was raised to 40° C. and stirred for 20 hours. The orange viscous product was poured into 3 l beaker and crushed ice cubes were added and stirred for 0.5 hour and then neutralized with 600 ml of 10% aqueous NaOH solution. After the solution was extracted with chloroform, washed with water and dried over anhydrous magnesium sulfate, the solvent was removed under reduced pressure and the crude product was purified by column chromatography. 90 g of product was thus obtained and the melting point thereof was 56°-57° C.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
50.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]1[S:12][CH:13]=[CH:14][CH:15]=1.[OH-].[Na+].CN([CH:21]=[O:22])C>>[CH:21]([C:10]1[S:6][C:7]([C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:9]=1)=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
S1C(=CC=C1)C=1SC=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50.2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a complex
ADDITION
Type
ADDITION
Details
added into the complex
STIRRING
Type
STIRRING
Details
After the solution was stirred at 10° C. for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
The orange viscous product was poured into 3 l beaker
CUSTOM
Type
CUSTOM
Details
crushed ice cubes
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred for 0.5 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
After the solution was extracted with chloroform
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC=C(S1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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